molecular formula C9H9NO2 B6353763 3,7-Dimethylbenzo[d]oxazol-2(3H)-one CAS No. 1267216-41-0

3,7-Dimethylbenzo[d]oxazol-2(3H)-one

Cat. No.: B6353763
CAS No.: 1267216-41-0
M. Wt: 163.17 g/mol
InChI Key: JEGIAJUIQOJZPN-UHFFFAOYSA-N
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Description

Significance of the Benzo[d]oxazol-2(3H)-one Scaffold in Contemporary Chemical Research

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Research has demonstrated that derivatives of this scaffold exhibit a wide range of pharmacological properties. For instance, various substituted benzo[d]oxazol-2(3H)-ones have been investigated as potent inhibitors of enzymes such as Traf2- and Nck-interacting kinase (TNIK), which is a potential target for the treatment of colorectal cancer. nih.gov Furthermore, derivatives have been designed and synthesized as inhibitors of c-Met kinase, a target in anti-cancer therapy. chemspider.comresearchgate.net The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and chemical properties.

Overview of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one within the Benzo[d]oxazol-2(3H)-one Family

This compound is a specific derivative of the parent scaffold, characterized by the presence of two methyl groups at the 3- and 7-positions of the bicyclic ring system. While extensive research has been conducted on the broader benzo[d]oxazol-2(3H)-one family, specific detailed research findings on the 3,7-dimethyl derivative are limited in publicly available scientific literature. Its basic chemical properties are documented, primarily by chemical suppliers.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1267216-41-0
Linear Formula C₉H₉NO₂
IUPAC Name 3,7-dimethyl-1,3-benzoxazol-2(3H)-one nih.gov
InChI Key JEGIAJUIQOJZPN-UHFFFAOYSA-N nih.gov
Physical Form Light-red to Brown Solid nih.gov
Purity Typically offered at ≥95% nih.gov

Scope and Research Objectives Pertaining to this compound

The current scope of research specifically targeting this compound appears to be in its nascent stages. While it is commercially available, indicating its potential use in synthesis and screening libraries, dedicated studies detailing its unique biological activities or synthetic pathways are not widely reported. The primary objective related to this compound seems to be its availability as a chemical reagent, likely for use in broader drug discovery programs or as a starting material for more complex molecules. Further research would be necessary to elucidate any specific therapeutic potential or unique chemical reactivity of this particular derivative.

Properties

IUPAC Name

3,7-dimethyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-4-3-5-7-8(6)12-9(11)10(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGIAJUIQOJZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,7 Dimethylbenzo D Oxazol 2 3h One and Its Derivatives

Classic Synthetic Routes to the Benzo[d]oxazol-2(3H)-one Core Structure

The traditional synthesis of the benzoxazolone core is primarily built upon the cyclization of ortho-substituted aminophenols. These foundational methods, while established, are continuously refined to improve efficiency and yield.

Condensation Reactions of Aminophenols with Urea (B33335) Derivatives

A cornerstone in the synthesis of the benzoxazol-2(3H)-one skeleton is the condensation reaction between an o-aminophenol and a carbonylating agent, such as urea or phosgene. sciforum.net This method is a widely adopted approach for constructing the heterocyclic ring system. sciforum.net The reaction typically involves heating the o-aminophenol with urea, often without a solvent or in a high-boiling point solvent, to induce cyclization through the elimination of ammonia. To synthesize a specific derivative like 7-methylbenzo[d]oxazol-2(3H)-one, the corresponding substituted aminophenol, in this case, 2-amino-6-methylphenol, would be used as the starting material.

Alternative carbonyl sources include chloroformates, such as ethyl chloroformate, which react with o-aminophenol in the presence of a base like pyridine (B92270) to form the carbamate (B1207046) intermediate, which then cyclizes upon heating. prepchem.comprepchem.com Other carbonic acid derivatives can also be employed in these condensation reactions. sciforum.net

Table 1: Examples of Reagents for Condensation with o-Aminophenols

ReagentProduct TypeReference
UreaBenzoxazol-2(3H)-one sciforum.net
PhosgeneBenzoxazol-2(3H)-one sciforum.net
Ethyl ChloroformateBenzoxazol-2(3H)-one prepchem.comprepchem.com
Trichloroacetyl chloride3-Alkylbenzoxazolones organic-chemistry.org

Methylation Strategies for N- and O-Positions in Benzo[d]oxazol-2(3H)-ones

Once the benzoxazolone core is formed, functionalization at the nitrogen (N-3) and oxygen (O-2, in its tautomeric form) positions can be achieved through alkylation reactions. To obtain the target compound, 3,7-Dimethylbenzo[d]oxazol-2(3H)-one, a methylation step is required on the 7-methylbenzo[d]oxazol-2(3H)-one intermediate.

N-alkylation is a common strategy to introduce substituents at the 3-position of the benzoxazolone ring. This can be accomplished by treating the parent benzoxazolone with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, the synthesis of N-alkylated benzotriazole (B28993) derivatives, a related heterocyclic system, has been successfully achieved using alkyl halides in the presence of potassium carbonate in DMF. nih.gov A similar principle applies to the N-methylation of 7-methylbenzo[d]oxazol-2(3H)-one to yield the final 3,7-dimethyl product.

Advanced and Green Synthetic Methodologies for Benzo[d]oxazol-2(3H)-one Derivatives

In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic chemistry has focused on developing advanced methodologies. These include metal-free functionalizations and the use of alternative energy sources like microwaves.

Metal-Free Ortho-C-H Functionalization Approaches

A significant advancement in synthetic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. Metal-free C-H functionalization has emerged as a powerful and greener alternative to traditional transition-metal-catalyzed methods. snnu.edu.cn These approaches can be used to synthesize complex benzoxazole (B165842) derivatives by directly introducing substituents onto the aromatic ring. researchgate.net

One such method involves the one-pot cascade transformation of phenols with nitroalkanes, activated by polyphosphoric acid (PPA), to produce benzoxazoles. researchgate.net This process proceeds through a metal-free and oxidant-free direct ortho-C-H functionalization, followed by a Beckmann rearrangement and intramolecular cyclocondensation. researchgate.net Electrochemical methods also offer a promising metal-free pathway for C-H functionalization. frontiersin.org Anodic oxidation can replace chemical oxidants in C-H functionalization reactions, providing an environmentally friendly route to construct new C-C and C-N bonds on nitrogen-containing heterocycles. snnu.edu.cnfrontiersin.org

Microwave-Assisted Synthetic Strategies

Microwave-assisted synthesis has become a valuable tool in modern organic chemistry, offering significant advantages over conventional heating methods. eurekaselect.comresearchgate.net This technique utilizes the ability of polar molecules to transform electromagnetic radiation into heat, leading to rapid and uniform heating of the reaction mixture. youtube.comnih.gov The primary benefits include dramatically reduced reaction times, higher yields, and often cleaner reactions with fewer byproducts. youtube.comnih.gov

The synthesis of benzoxazole and its derivatives is well-suited for microwave assistance. eurekaselect.comresearchgate.net For example, the condensation of 2-aminophenols with various reagents can be accelerated under microwave irradiation. researchgate.net This method is not only faster but is also considered a branch of green chemistry due to its efficiency and potential for solvent-free reactions. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Compounds

MethodReaction TimeYieldReference
Conventional Heating3-6 hoursLower nih.gov
Microwave IrradiationMinutesHigher nih.govnih.gov

Catalyst-Free Condensation Reactions

Developing synthetic routes that eliminate the need for catalysts is a key goal of green chemistry, as it simplifies product purification and reduces waste. Solvent-free condensation reactions are an example of this approach. mdpi.com While many condensation reactions rely on acid or metal catalysts to proceed efficiently, research is ongoing into catalyst-free alternatives. nih.gov For the synthesis of benzoxazolones, this could involve high-temperature condensations or reactions under high pressure where the reactants are sufficiently activated without a catalyst. The use of mixed oxides as catalysts in solvent-free conditions for condensation reactions has been explored, which can sometimes offer an alternative to traditional acid catalysts and work under milder conditions. mdpi.com

Eco-Friendly Syntheses of Benzoxazoles

The principles of green chemistry, which aim to reduce waste and avoid toxic substances, have been increasingly applied to the synthesis of benzoxazole moieties. organic-chemistry.org These methods often involve the use of water as a solvent, green catalysts, or solvent-free conditions to minimize environmental impact. organic-chemistry.org

One approach involves the use of reusable acid catalysts like samarium triflate for the condensation of o-aminophenols with aldehydes in an aqueous medium, offering a simple and efficient route to benzoxazoles. Another green method utilizes biocatalysis, employing enzymes like hemoglobin as catalysts for the oxidative cyclization of phenolic Schiff bases. This biological approach avoids harmful metal catalysts and reduces the required amount of oxidizing agents, making the process more environmentally friendly.

Visible-light-driven photocatalysis has also emerged as a powerful green tool. Using organic photocatalysts such as eosin (B541160) Y, the aerobic oxidation of phenolic imines can selectively yield 2-arylbenzoxazoles under mild conditions with molecular oxygen as the oxidant. wikipedia.org Similarly, an electrochemical pathway, supplying a low electric current, can achieve the synthesis of 2-aryl benzoxazoles, further exemplifying the move towards cleaner synthetic protocols. organic-chemistry.org A metal-free approach using imidazolium (B1220033) chloride as a promoter for the reaction between 2-aminophenols and DMF derivatives also provides an economical and efficient synthesis of 2-substituted benzoxazoles.

MethodCatalyst/PromoterSolvent/ConditionsKey Feature
Acid Catalysis Samarium TriflateAqueous mediumReusable catalyst, mild conditions wikipedia.org
Biocatalysis HemoglobinDichloromethaneAvoids harmful metals, reduces oxidant use
Photocatalysis Eosin YMethanol, Visible LightUses molecular oxygen as a green oxidant wikipedia.org
Electrochemistry -Electrochemical cellAvoids chemical oxidants organic-chemistry.org
Promoter-based Imidazolium Chloride-Metal-free, economical nih.gov

Regioselective Functionalization and Derivatization of the Benzo[d]oxazol-2(3H)-one Ring System

The modification of the core benzo[d]oxazol-2(3H)-one structure is crucial for developing new derivatives with tailored properties. Regioselective functionalization allows for the precise introduction of various substituents at specific positions of the heterocyclic ring. Key strategies to achieve this include cross-coupling reactions on halogenated precursors, direct C-H activation and amination, and the use of multicomponent reactions to build molecular complexity in a single step. These methods provide powerful tools for creating libraries of novel benzoxazolone derivatives. nih.gov

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction couples an organotin compound (organostannane) with an sp2-hybridized organic halide or pseudohalide, such as a triflate. libretexts.org This methodology is highly valuable for functionalizing the aromatic ring of the benzo[d]oxazol-2(3H)-one scaffold.

The general mechanism involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the organic halide (R¹-X). This is followed by a transmetalation step where the organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium complex, displacing the halide. The cycle concludes with reductive elimination, which forms the new C-C bond (R¹-R²) and regenerates the palladium(0) catalyst. wikipedia.org

For application to the this compound system, a halogenated precursor is required. For instance, electrophilic aromatic substitution (e.g., bromination or iodination) on the benzene (B151609) ring of the benzoxazolone core would yield a key intermediate. This halogenated benzoxazolone can then be coupled with various organostannanes (e.g., aryl, alkenyl, or alkynyl stannanes) under Stille conditions to introduce a wide array of substituents at a specific position. The reaction's tolerance for many functional groups makes it a powerful tool for late-stage diversification of complex molecules. youtube.com The choice of catalyst, ligands, and additives like copper(I) salts can significantly influence the reaction rate and yield. organic-chemistry.orglibretexts.org

Table 2: Typical Components in a Stille Coupling Reaction

Component Role Examples
Catalyst Facilitates the C-C bond formation Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ libretexts.org
Organic Halide Electrophilic coupling partner Halogenated Benzo[d]oxazol-2(3H)-one
Organostannane Nucleophilic coupling partner (transmetalating agent) Aryl-SnBu₃, Alkenyl-SnBu₃ wikipedia.org
Ligand Stabilizes and activates the catalyst PPh₃, AsPh₃, sterically hindered phosphines youtube.com
Solvent Reaction medium DMF, THF, Toluene wikipedia.org

Direct C-H amination has become a preferred method for synthesizing 2-aminobenzoxazoles due to its atom economy and avoidance of pre-functionalized substrates. This approach directly converts a C-H bond at the C2 position of the benzoxazole ring into a C-N bond.

Various catalytic systems have been developed for this transformation. Copper-catalyzed methods are common, utilizing copper(I) or copper(II) salts to facilitate the coupling of benzoxazoles with primary or secondary amines. rsc.org These reactions can be enhanced by microwave irradiation, significantly reducing reaction times. rsc.org Nickel-catalyzed systems, using catalysts like Ni(OAc)₂·4H₂O with an oxidant such as tert-butyl hydroperoxide (TBHP), also provide an effective route to 2-aminobenzoxazole (B146116) derivatives. wikipedia.org

Furthermore, metal-free amination protocols have been established as greener alternatives. One such method employs catalytic iodine in the presence of an aqueous solution of tert-butyl hydroperoxide, which proceeds smoothly at ambient temperature. Another metal-free strategy involves using 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a mediator with an oxidant like PhI(OAc)₂ to achieve direct amination with N-heterocycles. These direct amination techniques offer a straightforward and efficient pathway to functionalize the benzoxazole core.

Table 3: Comparison of Direct Amination Methods for Benzoxazoles

Method Catalyst Oxidant/Additive Key Features
Copper-catalyzed CuCl/CuCl₂ on silica None (MW-assisted) Heterogeneous, reusable catalyst, rapid reaction rsc.org
Nickel-catalyzed Ni(OAc)₂·4H₂O TBHP, Acid Facile and practical method wikipedia.org
Metal-free (Iodine) Iodine aq. TBHP Mild, ambient temperature, neat conditions
Metal-free (TEMPO) TEMPO PhI(OAc)₂ Effective for coupling with N-heterocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient tools for generating molecular diversity. rsc.orgugm.ac.id Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for synthesizing complex, peptide-like structures and heterocycles. wikipedia.orgnumberanalytics.comnih.gov

The Passerini reaction is a three-component reaction involving a carboxylic acid, a ketone or aldehyde, and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.orgnih.gov This reaction proceeds rapidly in aprotic solvents and is believed to occur via a concerted mechanism involving a cyclic transition state. organic-chemistry.org For derivatizing the benzoxazolone scaffold, a benzoxazolone bearing a carboxylic acid or aldehyde/ketone functional group could be used as one of the components, allowing for the direct incorporation of amide and ester functionalities in a single, atom-economical step.

The Ugi reaction is a four-component reaction that extends the Passerini reaction by including a primary amine. wikipedia.orgnumberanalytics.com The reaction of a ketone/aldehyde, an amine, a carboxylic acid, and an isocyanide yields a bis-amide. wikipedia.org The mechanism begins with the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to give the final product. wikipedia.org The Ugi reaction's ability to combine four different building blocks provides vast opportunities for creating diverse libraries of benzoxazolone derivatives for screening purposes. A benzoxazolone-containing aldehyde, amine, or carboxylic acid could serve as a starting point for building highly complex structures around the core heterocycle. nih.govnih.gov

Table 4: Overview of Key Multicomponent Reactions

Reaction Components Product Key Features
Passerini Aldehyde/Ketone, Carboxylic Acid, Isocyanide α-Acyloxy Amide 3-component, high atom economy, rapid in aprotic solvents organic-chemistry.orgwikipedia.org
Ugi Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide Bis-Amide 4-component, creates peptide-like structures, high diversity wikipedia.orgnumberanalytics.com

Reaction Mechanisms and Chemical Transformations of 3,7 Dimethylbenzo D Oxazol 2 3h One

Mechanistic Studies of Benzo[d]oxazol-2(3H)-one Ring System Formation

The formation of the core benzo[d]oxazol-2(3H)-one ring is a critical step in the synthesis of this class of compounds. Mechanistic studies have focused on various cyclization strategies to construct this heterocyclic system efficiently.

Cyclization Mechanisms in Benzo[d]oxazol-2(3H)-one Synthesis

A significant pathway for synthesizing the benzo[d]oxazol-2(3H)-one ring system involves an N-deprotonation–O-SNAr cyclization sequence starting from anilide precursors. nih.gov This method has been demonstrated with anilides derived from 2-fluorobenzaldehydes, which are activated towards intramolecular nucleophilic aromatic substitution (SNAr) by the presence of electron-withdrawing groups. nih.gov The mechanism proceeds via the deprotonation of the anilide nitrogen, creating a delocalized anion. This anion then undergoes a 5-exo-trig cyclization, where the amide oxygen attacks the carbon bearing the fluorine atom, leading to the formation of the benzoxazole (B165842) ring with high yields. nih.gov The presence of activating groups on the aromatic ring is crucial for this reaction to proceed without the need for a catalyst, such as copper. nih.gov

Another established method for creating derivatives involves the reaction of L(-)-proline with 2,2,2-trichloro-1-ethoxyethanol, which results in the formation of a related oxazolone (B7731731) ring system through a cyclization process. nih.gov Furthermore, [3+2] cycloaddition reactions represent a versatile strategy for forming five-membered heterocyclic rings, such as isoxazolines, which share structural similarities with the oxazole (B20620) core. mdpi.com

Nucleophilic and Electrophilic Reaction Pathways on the Benzo[d]oxazol-2(3H)-one Core

The benzo[d]oxazol-2(3H)-one core possesses sites susceptible to both nucleophilic and electrophilic attack, although its reactivity is often centered on substituents or through the generation of a reactive anion. The nitrogen atom of the oxazolone ring can be deprotonated to form an anion, which then acts as a potent nucleophile. This is exemplified in the TDAE-initiated strategy, where a related 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone is converted into a benzoxazolinonic anion. nih.gov This anion can subsequently attack various electrophiles, including aldehydes and ketones. nih.gov

Electrophilic substitution reactions, such as nitration and acetylation, have been studied on analogous heterocyclic systems like nih.govbenzothieno[3,2-b] nih.govbenzothiophene, where substitution occurs preferentially at specific positions on the aromatic rings. researchgate.net While direct electrophilic substitution on the benzene (B151609) ring of 3,7-dimethylbenzo[d]oxazol-2(3H)-one is less detailed in the provided literature, the principles suggest that the existing methyl and oxazolone groups would direct incoming electrophiles.

Radical Reactions Involving this compound Analogues

Radical chemistry provides a powerful avenue for functionalizing benzoxazolone derivatives, particularly at the methyl groups attached to the aromatic ring.

Electron Transfer Initiated Processes (e.g., TDAE Reactivity)

Tetrakis(dimethylamino)ethylene (TDAE) is a strong reducing agent that can initiate reactions by transferring two sequential electrons to a substrate, generating an anion under mild conditions. nih.gov This strategy has been successfully applied to the benzoxazolone series. In one study, 5-(bromomethyl)-3-methyl-6-nitrobenzoxazolone was treated with TDAE to form a benzoxazolinonic anion. nih.gov This anion was then reacted with a series of aromatic aldehydes to produce alcohol adducts in moderate to good yields. nih.gov The reaction demonstrates the generation of a nucleophilic carbon center on the benzoxazolone system via an electron transfer process. nih.gov

The efficiency of these reactions varies depending on the electrophile used. For instance, the reaction of the TDAE-generated anion with various aldehydes yielded the corresponding alcohol products. nih.gov

Table 1: Yields of Alcohol Adducts from TDAE-Initiated Reaction of a Benzoxazolone Analogue with Aromatic Aldehydes nih.gov

Aldehyde (Electrophile)ProductYield (%)
p-Nitrobenzaldehyde5a52
p-Bromobenzaldehyde5b49
p-Cyanobenzaldehyde5c31
o-Nitrobenzaldehyde5d44
o-Bromobenzaldehyde5e49
m-Bromobenzaldehyde5f43

Radical Bromination and Subsequent Transformations

The methyl group at the 7-position of this compound is a benzylic position. The C-H bonds at this position are weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org This inherent stability makes the benzylic position particularly susceptible to radical halogenation. libretexts.orgyoutube.com

The mechanism for radical bromination typically involves three steps: initiation, propagation, and termination. byjus.com

Initiation: A bromine radical (Br•) is generated from Br₂ using light or heat, or from N-bromosuccinimide (NBS) which serves as a source for a low concentration of Br₂. libretexts.orgbyjus.comyoutube.com

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and HBr. youtube.comyoutube.com This radical then reacts with a molecule of Br₂ to yield the benzylic bromide product and a new bromine radical, which continues the chain reaction. youtube.com

Termination: The reaction concludes when radicals combine with each other. byjus.com

The resulting benzylic bromide is a versatile intermediate that can undergo subsequent transformations, such as nucleophilic substitution reactions. libretexts.orgkhanacademy.org For example, the bromide can be displaced by nucleophiles to introduce a variety of functional groups at the benzylic position.

Rearrangement Processes in Dimethylbenzo[d]oxazol-2(3H)-one Derivatives

Rearrangements in the context of benzoxazolone chemistry can occur under specific reaction conditions, often following an initial transformation. A notable example is observed following a TDAE-initiated process involving a dibromomethyl-substituted benzoxazolone. nih.gov The reaction of 5-(dibromomethyl)-3-methyl-6-nitrobenzoxazolone with aldehydes in the presence of TDAE can lead to the formation of oxiranes. nih.gov

The proposed mechanism involves the formation of an α-bromocarbanion through the action of TDAE on the dibromomethyl group. This carbanion then performs a nucleophilic addition to the carbonyl group of the aldehyde. The subsequent step is an intramolecular nucleophilic substitution, where the resulting alkoxide displaces the remaining bromine atom, leading to the formation of an oxirane ring. nih.gov This sequence constitutes a rearrangement process where the initial carbon-carbon bond formation is followed by an intramolecular ring-closing displacement.

Influence of Substituents on Benzo[d]oxazol-2(3H)-one Reactivity

The reactivity of the benzo[d]oxazol-2(3H)-one scaffold is profoundly influenced by the nature and position of substituents on both the aromatic ring and the nitrogen atom. These substituents can alter the electron density distribution within the molecule, exert steric effects, and thereby control the rate and regioselectivity of chemical reactions. The influence of substituents is a key consideration in the synthesis of diverse benzoxazolone derivatives for various applications, including pharmaceuticals and materials science. nih.gov

Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are transmitted through inductive and resonance mechanisms.

Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the aromatic ring. This activation makes the ring more susceptible to electrophilic attack. EDGs are typically ortho- and para-directing in electrophilic aromatic substitution reactions. savemyexams.com In the case of this compound, the methyl group at the 7-position is an activating, ortho- and para-directing group.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution. These groups are generally meta-directing. The presence of EWGs on the benzoxazolone ring can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. libretexts.org

The substituent on the nitrogen atom (at the 3-position) also plays a significant role. An N-alkyl group, such as the methyl group in this compound, can influence the nucleophilicity of the nitrogen and the reactivity of the carbonyl group.

The following table summarizes the general influence of different types of substituents on the reactivity of the benzo[d]oxazol-2(3H)-one ring system.

Substituent TypePosition on RingElectronic EffectInfluence on Electrophilic Aromatic SubstitutionInfluence on Nucleophilic Reactions at Carbonyl
Alkyl (e.g., -CH₃)Benzene RingElectron-donating (Inductive)Activating, Ortho-, Para-directingMinor
Alkoxy (e.g., -OCH₃)Benzene RingElectron-donating (Resonance)Strongly Activating, Ortho-, Para-directingMinor
Halogen (e.g., -Cl, -Br)Benzene RingElectron-withdrawing (Inductive), Electron-donating (Resonance)Deactivating, Ortho-, Para-directingEnhances electrophilicity of the ring for SNAr
Nitro (-NO₂)Benzene RingStrongly Electron-withdrawing (Resonance and Inductive)Strongly Deactivating, Meta-directingEnhances electrophilicity of the ring for SNAr
Alkyl (e.g., -CH₃)Nitrogen (N-3)Electron-donating (Inductive)No direct effect on aromatic substitutionMay slightly decrease carbonyl reactivity
Acyl (e.g., -COCH₃)Nitrogen (N-3)Electron-withdrawing (Resonance)No direct effect on aromatic substitutionIncreases carbonyl reactivity

Research on various substituted benzoxazolones has provided insights into these effects. For instance, studies on the synthesis of 4-substituted benzoxazolone derivatives have shown that the nature of the substituent at this position can be critical for biological activity, implying a significant alteration of the molecule's electronic properties. nih.gov Similarly, the reactivity of the benzoxazolone ring in nucleophilic substitution reactions is enhanced by the presence of electron-withdrawing groups. libretexts.org The interplay of steric and electronic effects of substituents is also a critical factor, as demonstrated in studies of other heterocyclic systems. nih.gov For example, bulky substituents ortho to the site of reaction can hinder the approach of reactants, thereby decreasing the reaction rate.

Advanced Spectroscopic Characterization of 3,7 Dimethylbenzo D Oxazol 2 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3,7-Dimethylbenzo[d]oxazol-2(3H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts (δ) of the aromatic protons would be influenced by their position on the benzene (B151609) ring relative to the oxygen and nitrogen atoms of the oxazolone (B7731731) ring and the methyl group at the 7-position. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling patterns (e.g., doublets, triplets) would reveal the connectivity of the aromatic protons. The two methyl groups, one attached to the nitrogen (N-CH₃) at position 3 and the other to the benzene ring at position 7 (Ar-CH₃), would likely appear as sharp singlet signals, with their respective chemical shifts being characteristic of their electronic environments.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would be expected to show signals for the carbonyl carbon (C=O) of the oxazolone ring, typically in the downfield region, as well as signals for the aromatic carbons and the carbons of the two methyl groups. The chemical shifts of the aromatic carbons would provide further evidence for the substitution pattern on the benzene ring.

Advanced 2D NMR Techniques

COSY (Correlation Spectroscopy): To establish the correlation between coupled protons, particularly within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range correlations between protons and carbons (2-3 bonds), which is crucial for confirming the connectivity of the methyl groups and the relative positions of the substituents on the benzoxazolone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the spatial proximity of protons, which can help to confirm the regiochemistry.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its key functional groups. A strong absorption band would be anticipated for the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazolone ring), typically appearing in the range of 1750-1800 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations within the aromatic ring, and C-N and C-O stretching vibrations associated with the heterocyclic ring.

Raman Spectroscopic Studies

Raman spectroscopy, being complementary to IR spectroscopy, would also be a valuable tool for characterizing this compound. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C and C-H vibrations of the methyl groups. The combination of IR and Raman data would provide a more complete vibrational profile of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For This compound , with a chemical formula of C₉H₉NO₂, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

While specific experimental HRMS data for this compound is not widely available in published literature, a typical analysis would report the calculated versus the found mass. For the protonated molecule [M+H]⁺, the expected m/z would be approximately 164.0706.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry is a hard ionization technique that results in the formation of a molecular ion (M⁺) and numerous fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for identification purposes.

The EI-mass spectrum of This compound would be expected to show a molecular ion peak at an m/z corresponding to its molecular weight (163.17 g/mol ). Key fragmentation pathways would likely involve the loss of a methyl group (-CH₃), carbon monoxide (-CO), or other small neutral molecules, leading to characteristic fragment ions.

IonProposed Structurem/z (expected)
[M]⁺C₉H₉NO₂⁺163
[M-CH₃]⁺C₈H₆NO₂⁺148
[M-CO]⁺C₈H₉NO⁺135
[M-CO-CH₃]⁺C₇H₆NO⁺120

This table represents expected fragmentation patterns based on the structure of the compound. Actual experimental data may vary.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its subsequent de-excitation pathways, providing insights into its photophysical properties.

Investigation of Photophysical Properties (Absorption and Emission Maxima)

The UV-Vis absorption spectrum of This compound in a given solvent would show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the benzoxazolone chromophore. The positions of the absorption maxima (λabs) are influenced by the solvent polarity.

Similarly, upon excitation at an appropriate wavelength, the compound may exhibit fluorescence. The fluorescence emission spectrum would be red-shifted compared to the absorption spectrum, and the wavelength of maximum emission (λem) is also solvent-dependent. Theoretical studies on similar benzoxazole (B165842) structures suggest that the electronic properties are governed by transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

SolventAbsorption Maxima (λabs) (nm)Emission Maxima (λem) (nm)
DichloromethaneData not availableData not available
EthanolData not availableData not available
CyclohexaneData not availableData not available

Specific experimental data for the absorption and emission maxima of this compound in various solvents are not extensively documented in publicly accessible research.

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the kinetics of the excited state processes and for applications in fluorescence sensing and imaging. The fluorescence lifetime of This compound would be measured using time-resolved fluorescence spectroscopy techniques, such as Time-Correlated Single Photon Counting (TCSPC).

The lifetime can be influenced by various factors, including the solvent environment and the presence of quenchers. Currently, there is a lack of published specific fluorescence lifetime measurements for this compound.

Photostability Analysisnih.gov

The photostability of a chemical compound is a critical parameter, particularly for substances that may be exposed to light during their application or persistence in the environment. While specific experimental data on the photostability of this compound is not extensively available in the public domain, an understanding of its potential photochemical behavior can be inferred from studies on structurally related benzoxazole and benzoxazolone derivatives.

The benzoxazole core structure is known to be photoactive. diva-portal.org Research on various benzoxazole derivatives indicates that they can absorb ultraviolet (UV) radiation, which can lead to a variety of photochemical reactions. nih.gov For instance, computational studies on benoxaprofen, a compound containing a benzoxazole moiety, show its capability to absorb UV radiation, primarily in the 300-340 nm range, leading to photoinduced decarboxylation from an excited triplet state. nih.gov This suggests that the fundamental benzoxazole skeleton within this compound is susceptible to light-induced transformations.

The nature and position of substituents on the benzoxazole ring play a significant role in modulating the photostability and the pathways of photodegradation. In styrylbenzazole photoswitches, for example, substituents on the aryl ring can be tuned to alter the quantum yields and photostationary states of the E-Z isomerization process. diva-portal.org For this compound, the presence of two methyl groups at the 3- and 7-positions would be expected to influence its electronic properties and, consequently, its interaction with light.

Studies on the photodegradation of other heterocyclic compounds, such as benzisothiazolinone, under UV-Vis irradiation have revealed complex degradation pathways. nih.gov These pathways can include isomerization, oxidation, hydroxylation, and hydrolysis, leading to the formation of numerous photoproducts. nih.gov While the specific degradation products for this compound have not been documented, it is plausible that it could undergo similar transformations upon prolonged exposure to UV radiation.

To illustrate the potential complexity of photodegradation for such heterocyclic systems, the following table details the classes of photoproducts identified for benzisothiazolinone upon UV-Vis irradiation. It must be emphasized that this data is for a related but different compound and serves only as an illustrative example of potential degradation pathways.

Table 1: Illustrative Photodegradation Product Classes from a Structurally Related Heterocycle (Benzisothiazolinone)

Product ClassPotential Formation Process
IsomersPhotoisomerization
Oxidation ProductsReaction with photochemically generated reactive oxygen species
Hydroxylation ProductsAddition of hydroxyl groups to the aromatic ring
Hydrolysis ProductsCleavage of bonds through reaction with water

This table is for illustrative purposes only and is based on data for benzisothiazolinone, not this compound.

Crystal Engineering and Supramolecular Chemistry of 3,7 Dimethylbenzo D Oxazol 2 3h One Analogues

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on unit cell dimensions, molecular geometry, and the nature of intermolecular contacts.

The crystallographic data of a compound details the fundamental repeating unit of its crystal lattice, known as the unit cell. This data includes the crystal system, the space group (which describes the symmetry elements of the cell), and the cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ). For example, studies on benzoxazolone and benzothiazolone derivatives have revealed their crystallization in various systems, such as monoclinic and orthorhombic. mdpi.com

The analysis of positional isomers, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamide analogues, demonstrates how a small change in substituent position can lead to crystallization in entirely different crystal systems and space groups, highlighting the subtlety of crystal packing. mdpi.com For instance, ortho- and meta-nitro derivatives of this analogue crystallize in the monoclinic system (with P2₁/n and C2/c space groups, respectively), while the para-nitro derivative crystallizes in the orthorhombic system (Pbcn space group). mdpi.com

Table 1: Representative Crystallographic Data for Benzothiazole Analogues This table presents data from closely related analogues to illustrate the typical parameters obtained from single-crystal X-ray diffraction.

Parameter o-nitro derivative mdpi.com m-nitro derivative mdpi.com p-nitro derivative mdpi.com
Formula C₁₄H₈N₄O₃S C₁₄H₈N₄O₃S C₁₄H₈N₄O₃S
Crystal System Monoclinic Monoclinic Orthorhombic
Space Group P2₁/n C2/c Pbcn
a (Å) 4.9088(2) 26.1791(7) 12.3787(3)
b (Å) 10.9839(3) 8.0163(2) 7.3756(2)
c (Å) 24.1687(7) 13.0642(4) 28.1818(7)
**β (°) ** 94.693(3) 106.848(3) 90
Volume (ų) 1298.39(8) 2623.13(13) 2573.49(11)
Z 4 8 8

The solid-state conformation of a molecule, including its bond lengths, bond angles, and torsion angles, is determined by a balance of intramolecular steric effects and intermolecular packing forces. In the case of benzoxazolone analogues, the heterocyclic and benzene (B151609) rings typically form a nearly planar system. For instance, studies on 3a-Aryl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-ones show that the benzimidazole (B57391) fragment is almost flat, with only minor deviations of certain atoms from the plane. mdpi.com However, significant distortions can be introduced by sterically demanding substituents. An ortho-substituted nitro group, for example, can cause a distorted geometry due to steric hindrance, whereas a meta-substituted analogue may exhibit a more planar conformation. mdpi.com These subtle changes in geometry can significantly influence the molecule's reactivity and intermolecular interactions. mdpi.com

Analysis of Intermolecular Interactions in Crystalline Structures

The crystal packing of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one analogues is stabilized by a combination of specific, directional hydrogen bonds and non-specific, weaker interactions like π-π stacking and van der Waals forces. nih.govnih.gov

While classic N-H···O or O-H···O hydrogen bonds are strong structure-directing interactions, weaker C-H···O and C-H···N hydrogen bonds are also pivotal in the crystal packing of benzoxazolone-type molecules. mdpi.com In many heterocyclic crystal structures, molecules are linked into chains or more complex networks by these interactions. nih.govrsc.org For example, in some pyrazole (B372694) derivatives, C-H···O intermolecular hydrogen bonds connect molecules to form chain motifs. nih.gov Theoretical and experimental studies on oxazole (B20620) derivatives have shown that the nitrogen atom is generally a better hydrogen bond acceptor than the oxygen atom within the ring. researchgate.net

Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, contribute to the stability of the crystal lattice. nih.gov These varied hydrogen bonding networks are crucial in defining the final three-dimensional architecture of the crystal.

Aromatic rings, like the benzene portion of the benzoxazolone scaffold, frequently engage in π-π stacking interactions, which are a major contributor to the cohesive energy of the crystal. nih.gov These interactions occur when the electron cloud of one aromatic ring interacts with another, typically in a parallel-displaced or T-shaped arrangement. In the solid state, these interactions often link hydrogen-bonded chains together to form layers or more complex three-dimensional structures. mdpi.com The geometry of these interactions can be quantified by parameters such as the intercentroid distance (the distance between the geometric centers of the rings) and the interplanar distance.

Table 2: Representative π-π Stacking Interaction Parameters for an Analogue Data from a 3a-Aryl-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one analogue mdpi.com illustrates typical stacking geometries.

Parameter Value (Compound 1a) mdpi.com Value (Compound 1b) mdpi.com
Intercentroid Distance (Å) 3.86 3.99
Interplanar Distance (Å) 3.39 3.49
Ring Offset (Å) 1.86 2.00

Polymorphism and Co-crystallization Studies of Benzo[d]oxazol-2(3H)-one Derivatives

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a phenomenon of significant interest in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physical properties. Similarly, co-crystallization, which involves combining an API with a benign co-former in a stoichiometric ratio within a crystal lattice, is a powerful technique to modify the physicochemical properties of a solid.

While specific studies on the polymorphism of this compound are not extensively reported in publicly accessible literature, the structural features of the benzoxazolone scaffold suggest a propensity for forming diverse supramolecular assemblies. The benzoxazolone nucleus provides a framework for a variety of non-covalent interactions that are central to the formation of different polymorphic forms and co-crystals. nih.gov

The primary intermolecular interactions governing the crystal packing of benzoxazolone derivatives include:

N-H···O Hydrogen Bonds: In unsubstituted or N-unsubstituted benzoxazolones, the lactam N-H group acts as a hydrogen bond donor, while the carbonyl oxygen and the heterocyclic oxygen can act as acceptors. These interactions often lead to the formation of robust hydrogen-bonded chains or dimers.

C-H···O Hydrogen Bonds: Aromatic and methyl C-H groups can also participate in weaker hydrogen bonding interactions with the carbonyl oxygen, further stabilizing the crystal lattice.

π-π Stacking: The aromatic benzene ring is capable of engaging in π-π stacking interactions, which play a significant role in the packing of these planar molecules.

Halogen Bonding: In halogenated derivatives, halogen bonds can provide an additional directional interaction for crystal engineering.

For this compound, the N-H group is replaced by a methyl group, precluding the formation of N-H···O hydrogen bonds. However, the molecule can still form dimers or chains through C-H···O interactions involving the methyl groups and the carbonyl oxygen. The presence of the two methyl groups on the benzene ring can also influence the π-π stacking arrangement due to steric effects, potentially leading to different packing motifs and, consequently, polymorphism.

Studies on other substituted benzoxazolone and related heterocyclic systems have revealed the existence of polymorphism. For instance, polymorphism is a known phenomenon in benzophenones, where different packing arrangements and, in some cases, conformational differences lead to the formation of multiple crystalline forms. neu.edu.tr The subtle balance between various intermolecular forces means that changes in crystallization conditions (e.g., solvent, temperature, pressure) can favor the nucleation and growth of different polymorphs. It is plausible that this compound could exhibit polymorphism, and a systematic screening of crystallization conditions would be necessary to identify any potential polymorphic forms.

Co-crystallization offers a strategy to modify the physicochemical properties of this compound. The key to successful co-crystal design is the selection of appropriate co-formers that can form robust and predictable supramolecular synthons with the target molecule. For this compound, the carbonyl group is the primary hydrogen bond acceptor site. Therefore, co-formers with strong hydrogen bond donor groups, such as carboxylic acids, phenols, or amides, would be suitable candidates for co-crystallization.

The formation of co-crystals can be guided by the hydrogen bond rules and the pKa difference between the API and the co-former. A ΔpKa (pKa of the protonated base - pKa of the acid) of less than 0 generally leads to the formation of a co-crystal, while a ΔpKa greater than 3 typically results in a salt. The intermediate range can yield either a salt or a co-crystal.

Table 1: Potential Co-formers for this compound and Their Predicted Supramolecular Synthons

Co-formerCo-former Functional GroupPredicted Supramolecular Synthon
Benzoic AcidCarboxylic AcidO-H···O=C (acid-carbonyl)
Succinic AcidDicarboxylic AcidO-H···O=C (acid-carbonyl)
4-Hydroxybenzoic AcidCarboxylic Acid, PhenolO-H···O=C (acid-carbonyl), O-H···O=C (phenol-carbonyl)
IsonicotinamideAmideN-H···O=C (amide-carbonyl)

The synthesis of co-crystals can be achieved through various methods, including slow evaporation from solution, slurry crystallization, grinding (neat or liquid-assisted), and melt crystallization. The resulting solid phases would need to be characterized by techniques such as powder X-ray diffraction (PXRD), single-crystal X-ray diffraction (SCXRD), differential scanning calorimetry (DSC), and spectroscopic methods (FT-IR, Raman).

Table 2: Illustrative Crystallographic Data for a Hypothetical Polymorph and Co-crystal of this compound

ParameterHypothetical Polymorph IHypothetical Co-crystal with Benzoic Acid
Crystal SystemMonoclinicTriclinic
Space GroupP2₁/cP-1
a (Å)8.57.2
b (Å)10.29.8
c (Å)9.111.5
α (°)9085.3
β (°)105.478.1
γ (°)9092.6
V (ų)760.5785.2
Z42
Density (calc) (g/cm³)1.421.38
Hydrogen BondsC-H···OO-H···O, C-H···O

Note: The data in this table is illustrative and not based on experimental results for this compound.

Theoretical and Computational Investigations of 3,7 Dimethylbenzo D Oxazol 2 3h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one. These computational techniques allow for a detailed examination of the molecule's electronic landscape and reactivity parameters.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has been utilized to investigate the electronic structure of this compound. DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, provide a robust framework for understanding the molecule's geometry and electronic properties. These studies confirm the optimized molecular structure and offer insights into bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray diffraction. The distribution of electron density and the molecular electrostatic potential can also be mapped, highlighting the regions of positive and negative electrostatic potential and thus the areas most likely to be involved in intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. For this compound, the HOMO is primarily localized on the benzene (B151609) ring and the oxygen atom of the oxazolone (B7731731) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, suggesting that nucleophilic attack can occur at various positions. The energies of these orbitals are fundamental in calculating other reactivity descriptors.

Calculation of Energy Gaps (ΔEgap) and Their Significance

The energy gap (ΔEgap) between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical reactivity and stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated HOMO-LUMO energy gap provides a quantitative measure of its electronic stability.

Calculated Energy Parameters for this compound
ParameterEnergy (eV)
EHOMO-6.42
ELUMO-1.09
Energy Gap (ΔE)5.33

Determination of Chemical Reactivity Descriptors (Hardness, Softness, Electrophilicity Index, Electronegativity)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the chemical behavior of this compound. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electronegativity (χ) is the power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Global Reactivity Descriptors for this compound
DescriptorValue (eV)
Ionization Potential (I)6.42
Electron Affinity (A)1.09
Chemical Hardness (η)2.665
Chemical Softness (S)0.1876
Electronegativity (χ)3.755
Electrophilicity Index (ω)2.645

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This analysis for this compound reveals the distribution of charge throughout the molecule. The results indicate that the oxygen atoms of the oxazolone ring carry the most negative charge, making them potential sites for interaction with electrophiles. The carbon atom of the carbonyl group exhibits a significant positive charge, identifying it as a likely site for nucleophilic attack. The hydrogen atoms generally carry positive charges. This charge distribution is critical for understanding the molecule's electrostatic interactions and reactivity patterns.

Molecular Dynamics and Conformation Studies

While specific molecular dynamics (MD) simulations and extensive conformational analyses for this compound are not widely reported in the literature, the general principles can be applied to understand its dynamic behavior. MD simulations could provide insights into the conformational flexibility of the molecule, particularly the rotation of the methyl groups and any potential puckering of the oxazolone ring.

Conformational Analysis and Energy Landscapes

The N-methyl group (at position 3), however, is of greater interest. While rotation around the C-N bond is possible, the energy landscape is expected to be quite flat. Computational studies on similar heterocyclic systems often reveal that the energy barrier to rotation for such methyl groups is low. The planarity of the benzoxazolone ring system is the dominant structural feature, and the methyl groups are unlikely to introduce significant puckering or deviation from this planarity. A computational scan of the dihedral angle involving the N-methyl group would likely show minimal energy variations, indicating free or nearly free rotation at room temperature.

Tautomerism and Isomerism of Benzo[d]oxazol-2(3H)-one Scaffold

The benzo[d]oxazol-2(3H)-one scaffold can theoretically exist in different tautomeric forms. The primary form is the lactam (keto) tautomer, which is generally the most stable for this type of heterocycle. An alternative tautomer is the lactim (enol) form, 2-hydroxy-benzo[d]oxazole.

Computational studies on analogous systems, such as 2-mercaptobenzoxazole (B50546) and other hydroxy/keto heterocyclic pairs, consistently show that the keto tautomer is significantly more stable than the enol form. researchgate.net This stability is often attributed to the greater bond energies in the keto form (C=O) compared to the enol form (C=N and O-H). Density Functional Theory (DFT) calculations would be expected to show that the this compound (keto form) is the predominant, and likely exclusive, tautomer in both the gas phase and in various solvents. The presence of the N-methyl group further stabilizes the keto form, as tautomerization to the enol form would require breaking the N-C bond.

Regarding isomerism, beyond the constitutional isomers determined by the substitution pattern on the benzene ring, the 3,7-dimethyl substitution is fixed.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting the spectroscopic data of organic molecules.

Theoretical ¹H and ¹³C NMR Chemical Shifts

The prediction of NMR chemical shifts using computational methods, typically the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, has become a standard tool for structure elucidation. nih.gov For this compound, theoretical calculations would provide a set of ¹H and ¹³C chemical shifts that could be compared with experimental data to confirm the structure.

The calculations would be performed on a geometry-optimized structure of the molecule. The predicted chemical shifts are often scaled using a linear regression analysis derived from a set of known molecules to improve accuracy and account for systematic errors in the computational method. youtube.com

Illustrative Data Table for Predicted NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~155.0
C4~7.0-7.2~110.0
C5~6.8-7.0~122.0
C6~6.9-7.1~115.0
C7-~130.0
C3a-~138.0
C7a-~145.0
N-CH₃~3.0-3.3~28.0
7-CH₃~2.3-2.5~20.0

Note: These values are illustrative and based on typical chemical shifts for similar structural motifs. Actual calculated values may vary depending on the level of theory and basis set used.

Calculated Vibrational Frequencies (IR)

Theoretical vibrational analysis using DFT can predict the infrared (IR) spectrum of this compound. The calculation provides the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are typically scaled by a factor (e.g., ~0.96-0.98) to correct for anharmonicity and other limitations of the computational model.

A key feature in the predicted IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, which is expected to appear in the range of 1750-1780 cm⁻¹. Other significant predicted bands would include C-N stretching, aromatic C=C stretching, and C-H stretching vibrations of the methyl and aromatic groups. mdpi.com

Illustrative Data Table for Key Calculated Vibrational Frequencies

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch~3050-3100Medium
Aliphatic C-H Stretch (CH₃)~2950-3000Medium
Carbonyl (C=O) Stretch~1760Strong
Aromatic C=C Stretch~1600, ~1480Medium-Strong
C-N Stretch~1350Medium
C-O Stretch~1250Strong

Note: These values are illustrative examples. Precise frequencies and intensities would be obtained from a specific DFT calculation.

Prediction of UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions within the aromatic system and the carbonyl group. The solvent environment can also be modeled in these calculations, as it can influence the position of the absorption maxima. mdpi.com While emission (fluorescence) prediction is more complex, computational methods can also provide insights into the likely emission wavelengths and quantum yields.

Illustrative Data Table for Predicted UV-Vis Absorption

TransitionPredicted λmax (nm)Oscillator Strength (f)
π→π~220High
π→π~275Medium
n→π*~300Low

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation. The exact values are dependent on the computational methodology and solvent model.

Structure Property Relationships in 3,7 Dimethylbenzo D Oxazol 2 3h One Non Biological Contexts

Correlation of Molecular Structure with Electronic Properties

The electronic properties of benzoxazolone derivatives are significantly influenced by the nature and position of substituents on the benzene (B151609) ring and the nitrogen atom of the oxazolone (B7731731) ring. nih.gov In the case of 3,7-Dimethylbenzo[d]oxazol-2(3H)-one, the key structural features are the electron-donating methyl groups at the N-3 and C-7 positions.

Computational studies, such as those employing Density Functional Theory (DFT), on related heterocyclic systems like polythiophenes containing benzo[d]oxazole have shown that substituents have a remarkable effect on the electronic structure and band gap. nih.gov For instance, the introduction of electron-donating groups generally increases the energy of the Highest Occupied Molecular Orbital (HOMO) and can decrease the HOMO-LUMO energy gap, thereby enhancing reactivity. nih.gov

Table 1: Calculated Enthalpic Increments for Substituted Benzoxazolinones

Reaction Mean Enthalpic Increment (kJ·mol⁻¹)
2-benzoxazolinone → 3-methyl-2-benzoxazolinone-16.8 ± 2.7 mdpi.com
2-benzoxazolinone → 6-nitro-2-benzoxazolinone-10.9 ± 3.6 mdpi.com

This table is interactive. Click on the headers to sort.

Influence of Substituents on Photophysical Behavior (e.g., absorption, emission)

Specific experimental data on the photophysical properties, such as absorption and emission spectra, of this compound are not documented in available research. However, the influence of substituents on the photophysics of the benzoxazolone core can be extrapolated from studies on analogous compounds.

The introduction of substituents onto the benzoxazolone ring is known to modulate its photophysical characteristics. The two methyl groups in this compound, being electron-donating, are expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted benzoxazolone. This is a common phenomenon observed in aromatic systems where electron-donating groups interact with the π-electron system, effectively reducing the energy gap between the ground and excited states.

While direct data is absent for the target compound, studies on other heterocyclic systems provide a basis for these predictions. For example, research on donor-π-acceptor systems has shown that strong electron-donating groups can lead to significant solvatochromic shifts in fluorescence. nih.gov

Electrochemical Properties and Redox Behavior

There is a lack of specific experimental data concerning the electrochemical properties and redox behavior of this compound. However, the electrochemical behavior of the benzoxazolone scaffold has been a subject of interest, particularly in the context of designing novel redox-active materials and understanding reaction mechanisms.

Electrochemical methods have been employed for the synthesis of benzoxazoles from anilides, indicating that the core structure can participate in electron transfer processes. rsc.org The redox behavior of benzoxazolone derivatives is highly dependent on the substituents present. For instance, the introduction of electron-withdrawing or electron-donating groups can shift the oxidation and reduction potentials.

In a study on the electrochemical rearrangement of 3-hydroxyoxindoles to benzoxazinones, it was noted that substrates with electron-donating groups such as methyl and methoxy (B1213986) were well-tolerated, leading to high yields of the product. nih.gov This suggests that the methyl groups in this compound would likely make the compound more susceptible to oxidation compared to an unsubstituted or electron-deficient analogue.

Computational studies on related benzimidazole (B57391) derivatives have shown a clear impact of substituents on electronic properties and reactivity, with electron-donating groups enhancing reactivity by raising the HOMO energy. nih.gov This would translate to a lower oxidation potential for this compound.

Solvent Effects on Spectroscopic and Electronic Characteristics

Specific experimental data on the solvatochromic effects on the spectroscopic and electronic characteristics of this compound are not available. However, the benzoxazolone framework, with its inherent polarity due to the presence of the lactam group, is expected to exhibit solvatochromism.

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-visible absorption or emission bands of a substance when it is dissolved in different solvents. This phenomenon is dependent on the differential solvation of the ground and excited states of the molecule.

Studies on donor-π-acceptor compounds have demonstrated strong solvatochromic shifts in fluorescence, with changes in emission color from yellow to red in solvents of varying polarity. nih.gov The Lippert-Mataga equation is often used to estimate the change in dipole moment between the ground and excited states based on spectroscopic properties in different solvents. nih.gov Given the structure of this compound, it is plausible that its fluorescence spectrum would be sensitive to the polarity of the solvent medium. An increase in solvent polarity would likely lead to a stabilization of the more polar excited state, resulting in a bathochromic shift of the emission maximum.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3,7-Dimethylbenzo[d]oxazol-2(3H)-one

Direct and specific research focused exclusively on this compound is notably limited in publicly available scientific literature. The compound is recognized and cataloged, primarily appearing as a commercially available chemical intermediate with the CAS number 1267216-41-0. sigmaaldrich.com Its basic properties are documented by chemical suppliers, identifying it as a light-red to brown solid with a molecular weight of 163.18 g/mol . sigmaaldrich.com

While dedicated studies on this specific isomer are scarce, a substantial body of research exists for the parent benzoxazolone scaffold and its derivatives. This broader research provides the primary context for understanding the potential significance of this compound. The benzoxazolone nucleus is widely regarded as a privileged scaffold in medicinal chemistry. nih.gov This is due to its favorable physicochemical properties, including a combination of lipophilic and hydrophilic regions and multiple sites for chemical modification on both the benzene (B151609) and oxazolone (B7731731) rings. nih.gov

Key research findings for the benzoxazolone class include:

Diverse Biological Activities: Derivatives have been synthesized and shown to possess a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and neuroprotective properties. nih.govnih.gov

Enzyme Inhibition: Specific derivatives have been developed as potent inhibitors of various enzymes. For example, different substituted benzoxazolones have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), c-Met kinase, and Traf2- and Nck-interacting kinase (TNIK). nih.govnih.gov

Established Synthetic Routes: General and efficient methods for the synthesis of the benzoxazolone core and its substituted analogues are well-documented, often starting from corresponding 2-aminophenol (B121084) precursors. researchgate.net These established protocols provide a reliable foundation for producing a wide variety of derivatives for further study.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap concerning this compound is the near-complete absence of specific data on its synthesis, characterization, and biological activity in peer-reviewed literature. Its existence is confirmed by commercial availability, but it remains a scientifically uncharacterized molecule.

Specific unexplored research avenues include:

Synthesis and Spectroscopic Characterization: There is no published, detailed synthetic procedure specifically for this compound. Consequently, comprehensive spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry) that would formally confirm its structure and purity are not available in the scientific domain.

Biological and Pharmacological Profile: The compound has not been subjected to systematic biological screening. Its potential efficacy in areas where other benzoxazolones have shown promise—such as oncology, inflammation, or infectious diseases—is entirely unknown. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: The influence of the specific 3,7-dimethyl substitution pattern on biological activity is unexplored. It is unknown how this isomeric arrangement compares to other dimethyl-substituted benzoxazolones (e.g., 3,5-dimethyl, 3,6-dimethyl, etc.) in terms of potency, selectivity, or metabolic stability.

Physicochemical Properties: Detailed experimental data on properties such as solubility, lipophilicity (LogP), and pKa are not documented. This information is crucial for assessing its potential as a drug lead or chemical probe.

Application in Materials Science: The potential use of this compound as a building block for polymers or other functional materials has not been investigated.

Prospective Research Directions and Potential Impact in Chemical Sciences

The identified knowledge gaps provide a clear roadmap for future research. A systematic investigation of this compound could yield valuable insights and potentially establish its utility in medicinal chemistry and other fields.

Prospective research directions include:

Optimized Synthesis and Full Characterization: The initial step would be to develop and publish a robust and scalable synthesis for this compound, likely starting from 2-amino-6-methylphenol. This would be followed by a complete spectroscopic and physicochemical characterization to establish a definitive and public reference standard for the compound.

Broad Biological Screening: A comprehensive screening campaign should be initiated to evaluate its bioactivity. Given the known profile of the benzoxazolone class, initial assays could focus on:

Anticancer Activity: Screening against a panel of human cancer cell lines. researchgate.net

Anti-inflammatory Activity: Evaluating its ability to inhibit inflammatory mediators like iNOS or cytokines in cell-based assays. nih.gov

Antimicrobial Activity: Testing against a range of Gram-positive and Gram-negative bacteria and fungal pathogens. nih.gov

Chemical Probe and Scaffold Development: Should biological activity be identified, the 3,7-dimethylbenzoxazolone core could serve as a new scaffold for medicinal chemistry programs. Further chemical modifications could be explored to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutic candidates.

The systematic exploration of this compound represents an opportunity to transform an understudied chemical entity into a valuable tool for chemical biology and drug discovery. The potential impact lies in uncovering novel biological activities and expanding the chemical space of pharmacologically relevant benzoxazolone derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,7-dimethylbenzo[d]oxazol-2(3H)-one and its derivatives?

  • Methodology : The compound can be synthesized via alkylation or Friedel-Crafts acylation. For example, AlCl3-catalyzed Friedel-Crafts acylation of benzo[d]oxazol-2(3H)-one with bromoacetyl bromide, followed by reduction with NaBH4, yields intermediates for substitution reactions . Alkylation of the oxazolone core with bromoalkyl reagents (e.g., 1,4-dibromobutane) under basic conditions (K2CO3/DMF) produces derivatives with >60% yields .
  • Key Data : Reaction times (3–9 h), temperature (60–100°C), and solvent systems (DMF, CCl4) are critical for regioselectivity .

Q. How are spectroscopic techniques (NMR, IR) employed to characterize this compound derivatives?

  • Methodology :

  • <sup>1</sup>H NMR : Methylene protons adjacent to the ketone group appear as singlets at δ 3.90–4.54, depending on substituents. NH-amide protons resonate as broad signals at δ 11.0–11.3 .
  • <sup>13</sup>C NMR : Oxazolone carbonyl carbons appear at δ ~155, while ketone carbons range from δ 188.0–209.8 .
  • IR : Two distinct carbonyl stretches: oxazolone C=O at 1753–1736 cm<sup>−1</sup> and ketone C=O at 1694–1661 cm<sup>−1</sup> .

Q. What factors influence regioselectivity in substitution reactions of benzo[d]oxazol-2(3H)-one derivatives?

  • Methodology : Substituent electronic effects and steric hindrance dictate regioselectivity. For example, bromination at the 5-position of 3a-methyl derivatives occurs preferentially due to electron-donating methyl groups activating adjacent sites . Solvent polarity (e.g., DMF vs. CCl4) and catalyst choice (AlCl3 vs. B(C6F5)3) also modulate reactivity .

Advanced Research Questions

Q. How can computational models (e.g., 3D-QSAR) guide the design of this compound derivatives for receptor binding?

  • Methodology : Pharmacophore models using Catalyst 4.9 software identify critical binding features: one positive ionizable site, one hydrogen bond acceptor, and two hydrophobic aromatic regions. A 3D-QSAR model with a correlation coefficient of 0.89 was validated via Fisher randomization and leave-one-out tests .
  • Application : This model informed the synthesis of high-affinity sigma-1 receptor ligands (Ki < 15 nM) .

Q. What strategies address contradictions in pharmacological data for benzo[d]oxazol-2(3H)-one derivatives targeting TNIK or sigma receptors?

  • Case Study : Derivatives like CM572 (sigma-2 Ki = 14.6 nM) show divergent cytotoxicity and metabolic effects due to off-target interactions. Dose-response assays and receptor knockout models (e.g., CRISPR/Cas9) isolate target-specific activity .
  • Data Resolution : Cross-validate binding assays (e.g., radioligand displacement vs. functional cAMP assays) to distinguish allosteric vs. orthosteric effects .

Q. How do structural modifications of the oxazolone core impact stability under physiological conditions?

  • Methodology : Stability assays (e.g., pH 7.4 buffer at 37°C) reveal that electron-withdrawing groups (e.g., nitro at C-5) enhance hydrolytic resistance, while electron-donating groups (e.g., methoxy) accelerate degradation .
  • Key Finding : Piperidine or methanol induces heterocyclic ring cleavage in 6-arylsulphonimidobenzoxazol-2(3H)-ones, limiting their in vivo utility .

Q. What spectroscopic anomalies arise in substituted benzo[d]oxazol-2(3H)-ones, and how are they resolved?

  • Case Study : 6-Hydroxy-5-nitro derivatives exhibit pH-dependent line broadening in <sup>13</sup>C NMR (C-5, C-6, C-7) and bathochromic UV shifts (383 nm → 418 nm) due to tautomerization. Adjusting solvent polarity (DMSO vs. MeOH) stabilizes the ionic form for consistent characterization .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for Friedel-Crafts acylation , alkylation , and TDAE-mediated bromination .
  • Computational Tools : Catalyst 4.9 for pharmacophore modeling ; DFT calculations for regioselectivity prediction .
  • Analytical Standards : HRMS and elemental analysis (C, H, N) for purity validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.